molecular formula C19H11Cl2NOS B11707383 3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11707383
M. Wt: 372.3 g/mol
InChI Key: QGYFBUCTIWIGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, substituted with dichloro groups at the 3 and 4 positions, and a naphthalen-1-yl group attached to the nitrogen atom of the carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the dichloro substituents. The final step involves the formation of the carboxamide linkage with the naphthalen-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different analogs.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives.

Scientific Research Applications

3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a bioactive molecule.

    Medicine: Research is conducted to evaluate its pharmacological properties and potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-(naphthalen-1-yl)benzamide: Shares a similar core structure but lacks the benzothiophene moiety.

    3,4-dichloro-N-(naphthalen-1-yl)aniline: Similar in structure but with an aniline group instead of the carboxamide.

Uniqueness

3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of both the benzothiophene core and the naphthalen-1-yl group, which confer distinct chemical and biological properties. This combination of structural features sets it apart from other related compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C19H11Cl2NOS

Molecular Weight

372.3 g/mol

IUPAC Name

3,4-dichloro-N-naphthalen-1-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H11Cl2NOS/c20-13-8-4-10-15-16(13)17(21)18(24-15)19(23)22-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,22,23)

InChI Key

QGYFBUCTIWIGGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.